

Thermochemical Properties of 2,4-Dichlorobenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichlorobenzyl chloride

Cat. No.: B132179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzyl chloride ($C_7H_5Cl_3$) is a significant intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation and heat capacity, is crucial for process development, safety analysis, and reaction modeling. This technical guide provides a summary of available thermochemical data for related compounds, outlines experimental methodologies for determining these properties, and presents a computational workflow for their prediction in the absence of direct experimental values.

Thermochemical Data

Direct experimental thermochemical data for **2,4-Dichlorobenzyl chloride** is not readily available in the public domain. However, data for structurally related dichlorotoluene isomers can provide valuable estimations. The following table summarizes the available data for these compounds.

Compound	CAS Number	Molecular Formula	Enthalpy of Formation (kJ/mol)	Heat Capacity (J/mol·K)	Reference
2,3-Dichlorotoluene	32768-54-0	C ₇ H ₆ Cl ₂	Not Available	Not Available	[1]
2,4-Dichlorotoluene	95-73-8	C ₇ H ₆ Cl ₂	Not Available	Not Available	[1] [2] [3]
2,5-Dichlorotoluene	19398-61-9	C ₇ H ₆ Cl ₂	Not Available	Not Available	[1]
2,6-Dichlorotoluene	118-69-4	C ₇ H ₆ Cl ₂	Not Available	Not Available	[1]
3,4-Dichlorotoluene	95-75-0	C ₇ H ₆ Cl ₂	Critically evaluated data available in NIST/TRC Web Thermo Tables	Critically evaluated data available in NIST/TRC Web Thermo Tables	[1] [4]
3,5-Dichlorotoluene	25186-47-4	C ₇ H ₆ Cl ₂	Not Available	Not Available	[1]

Note: The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical and thermochemical data, which may require a subscription for access.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The determination of thermochemical properties for compounds like **2,4-Dichlorobenzyl chloride** relies on well-established calorimetric techniques.

Determination of Enthalpy of Formation

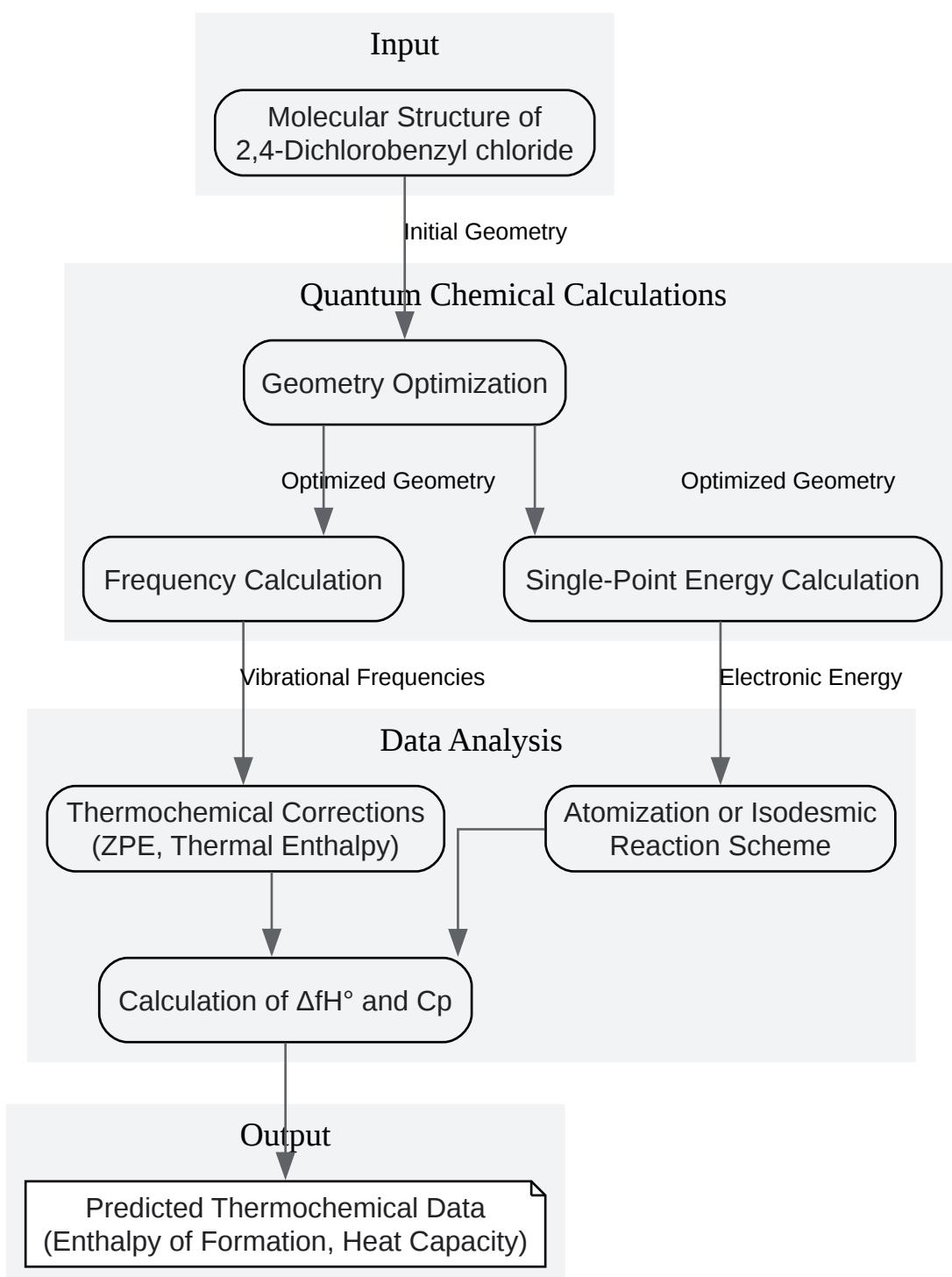
The standard enthalpy of formation (ΔfH°) is typically determined experimentally using combustion calorimetry.[\[6\]](#)

Methodology:

- Sample Preparation: A precisely weighed sample of the substance is placed in a crucible within a combustion bomb.
- Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound results in products such as CO_2 , H_2O , and HCl .
- Temperature Measurement: The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter, and the temperature change is meticulously measured.
- Calculation: The enthalpy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products.

Determination of Heat Capacity

The heat capacity (C_p) of a liquid can be measured using various calorimetric methods, with differential scanning calorimetry (DSC) and adiabatic calorimetry being common techniques.[\[7\]](#) [\[8\]](#)


Methodology (Differential Scanning Calorimetry):

- Sample and Reference: A small, accurately weighed sample of the liquid is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- Heating Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating ramp) within the DSC instrument.

- Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calculation: The heat capacity of the sample is determined by comparing the heat flow difference between the sample and a known standard reference material, typically sapphire, under the same experimental conditions.

Computational Workflow for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties with reasonable accuracy.

[Click to download full resolution via product page](#)

Caption: Computational workflow for predicting thermochemical properties.

This workflow outlines the key steps in a typical ab initio or density functional theory (DFT) based calculation for determining the enthalpy of formation and heat capacity of a molecule. The process begins with the molecular structure and proceeds through geometry optimization, frequency analysis to obtain thermochemical corrections, and high-accuracy single-point energy calculations. These results are then combined using theoretical schemes like atomization or isodesmic reactions to yield the final predicted thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichlorotoluene - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. WTT- Under Construction Page [wtt-pro.nist.gov]
- 5. Benzene, 2,4-dichloro-1-(chloromethyl)- [webbook.nist.gov]
- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the heat capacity of liquids at high temperatures – applications to molten salts – C-Therm Technologies Ltd. [ctherm.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermochemical Properties of 2,4-Dichlorobenzyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132179#thermochemical-data-for-2-4-dichlorobenzyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com